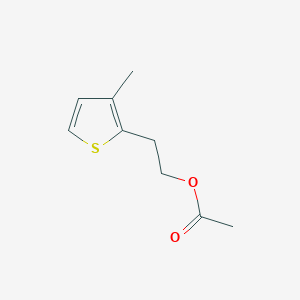

2-(3-methylthiophen-2-yl)ethyl acetate

Description

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(3-methylthiophen-2-yl)ethyl acetate |

InChI |

InChI=1S/C9H12O2S/c1-7-4-6-12-9(7)3-5-11-8(2)10/h4,6H,3,5H2,1-2H3 |

InChI Key |

UFYYKLMLKQWLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Coupling

For higher reactivity, 2-(3-methylthiophen-2-yl)ethanol can react with acetyl chloride or in situ-generated acetic anhydride. A modified protocol from RSC publications illustrates this approach:

Procedure :

Acetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-(3-methylthiophen-2-yl)ethanol (10 mmol) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0°C. The mixture warms to room temperature overnight, followed by quenching with water (10 mL). Extraction with DCM (3 × 20 mL), drying over Na2SO4, and solvent evaporation affords the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate = 5:1).

Key Data :

-

Reaction Time : 12 hours

-

Base : Pyridine (neutralizes HCl byproduct)

-

Purification : Column chromatography

This method avoids equilibrium limitations, enabling near-quantitative conversions. However, acetyl chloride’s volatility and corrosivity demand careful handling.

Carbodiimide-Mediated Coupling (DCC/DMAP)

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under mild conditions, ideal for acid-sensitive substrates:

Procedure :

To a solution of 2-(3-methylthiophen-2-yl)ethanol (5 mmol) and acetic acid (5.5 mmol) in DCM (20 mL), DCC (6 mmol) and DMAP (0.1 mmol) are added at 0°C. The reaction stirs for 12 hours, after which the precipitated dicyclohexylurea is filtered. The filtrate is washed with 1M HCl, saturated NaHCO3, and brine, then dried and concentrated. Purification via flash chromatography yields the product.

Key Data :

While this method avoids strong acids, lower yields and higher costs limit industrial applicability.

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Acyl Chloride | DCC/DMAP |

|---|---|---|---|

| Yield | 97% | 85–90% | 56% |

| Reaction Time | 24 h | 12 h | 12 h |

| Cost | Low | Moderate | High |

| Scalability | High | Moderate | Low |

| Byproduct Management | Water (easy) | HCl (corrosive) | DCU (solid) |

Acid-catalyzed esterification offers optimal balance between yield and cost, whereas DCC/DMAP suits acid-sensitive substrates despite lower efficiency. Acyl chloride methods excel in speed but require stringent safety measures.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

-

δ 7.24 (dd, J = 6.0, 3.0 Hz, 1H, thiophene-H)

-

δ 4.13 (q, J = 7.1 Hz, 2H, OCH2CH3)

-

δ 3.62 (s, 2H, CH2CO)

-

δ 2.30 (s, 3H, CH3-thiophene)

13C NMR (101 MHz, CDCl3) :

HRMS (ESI) :

Chemical Reactions Analysis

Types of Reactions

2-(3-methylthiophen-2-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: 2-(3-methyl-thiophen-2-yl)-ethanol.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3-methylthiophen-2-yl)ethyl acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester depends on its specific application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues

Thiophene-containing esters with varying substituents and side chains are common in medicinal chemistry. Key structural analogues include:

Key Structural Insights :

- Thiophene vs.

- Ester Group Variations : Methyl esters (e.g., Methyl 2-thienyl acetate) exhibit lower molecular weights and higher volatility than ethyl esters, impacting their pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Key Insights :

- Bioactivity : The target compound’s anticonvulsant effects may arise from thiophene’s interaction with neuronal ion channels, contrasting with Ethyl α-phenylacetoacetate’s role as a controlled precursor .

- Solubility : Higher logP values (e.g., 2.1 vs. 1.8) suggest better membrane permeability for the target compound compared to Methyl 2-thienyl acetate .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the acetate group.

- Monitor reaction progress with TLC or GC-MS to isolate intermediates.

How can X-ray crystallography determine the crystal structure of this compound?

Basic

Methodology :

Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for space-group determination and SHELXL for refinement .

Refinement Parameters : Apply riding models for H-atoms and anisotropic displacement parameters for non-H atoms.

Example :

In related thiophene derivatives, the thiophene and isoxazole rings exhibit near-coplanarity (dihedral angle ~2.08°), stabilized by O–H···N hydrogen bonds .

Q. Critical Factors :

- Solvent polarity affects crystal morphology and purity.

- Avoid prolonged exposure to light to prevent thiophene ring degradation.

How to address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Advanced

Resolution Workflow :

Cross-Validation : Compare NMR (e.g., δ 1.25 ppm for CH3) with XRD-derived bond lengths.

Dynamic Effects : NMR may average conformers, while XRD captures static structures.

Computational NMR : Use Gaussian-optimized structures to simulate spectra for comparison .

Example :

Discrepancies in carbonyl (C=O) peak positions may arise from solvent polarity effects in NMR, resolved by DFT-predicted chemical shifts .

What safety protocols are essential for handling this compound?

Basic

Precautions :

Q. Hazards :

How does the thiophene ring influence reactivity in substitution reactions?

Advanced

Mechanistic Analysis :

- Electronic Effects : The electron-rich thiophene directs electrophilic substitution to the 5-position.

- Steric Effects : 3-Methyl group hinders ortho-substitution, favoring para products.

- DFT Evidence : NBO analysis shows hyperconjugation from sulfur lone pairs increases ring electron density .

Experimental Support :

In Suzuki couplings, the thiophene moiety enhances regioselectivity for cross-coupling at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.